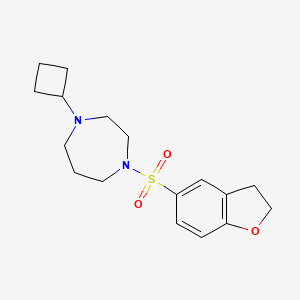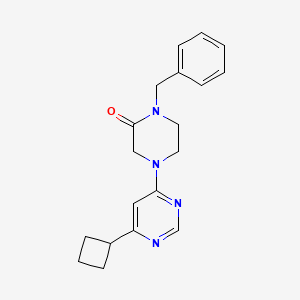
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is a synthetic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound consists of a pyrazine core linked to a pyrrole and oxadiazole moiety, making it a versatile molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of 1-Ethyl-1H-pyrrole-2-carboxylic Acid:
Pyrrole is alkylated using ethyl iodide under basic conditions to yield 1-ethyl-1H-pyrrole.
The carboxylation of 1-ethyl-1H-pyrrole involves the use of carbon dioxide under pressure, producing 1-ethyl-1H-pyrrole-2-carboxylic acid.
Synthesis of 1,2,4-Oxadiazole Derivative:
1-ethyl-1H-pyrrole-2-carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride.
The acyl chloride is reacted with amidoxime to form the 1,2,4-oxadiazole ring structure.
Attachment of Pyrazine Moiety:
The oxadiazole derivative is coupled with pyrazine-2-carboxylic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) to yield the final product, this compound.
Industrial Production Methods: Industrial production may involve similar steps with optimization for large-scale synthesis, focusing on reaction efficiency, yield, and purity. This often includes continuous flow chemistry techniques and the use of automated systems for precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation:
This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides or carboxylic acid derivatives.
Reduction:
Reduction reactions may involve agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), leading to reduced forms of the carboxamide group.
Substitution:
Substitution reactions can occur on the pyrazine ring, where electrophiles or nucleophiles replace hydrogen atoms under appropriate conditions.
Common Reagents and Conditions Used:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic/nucleophilic agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced carboxamide.
Substitution: Varied substituted pyrazine derivatives.
Applications De Recherche Scientifique
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is utilized in numerous scientific research domains due to its unique properties:
Chemistry:
Serves as a building block for the synthesis of more complex molecules.
Investigated for its reactivity and stability under various chemical conditions.
Biology:
Explored for its potential biological activity, including antimicrobial and antifungal properties.
Studied as a ligand for binding to specific biomolecules.
Medicine:
Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Examined for its pharmacokinetic and pharmacodynamic properties.
Industry:
Used in the development of novel materials, including polymers and nanomaterials.
Investigated for its use in sensors and electronic devices.
Mécanisme D'action
The exact mechanism by which N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide exerts its effects depends on its specific application:
Biological Activity:
The compound may interact with cellular targets such as enzymes, receptors, or DNA, disrupting their normal function.
Potential pathways include inhibition of enzyme activity or interference with signal transduction pathways.
Chemical Interactions:
The compound's reactivity can be attributed to the presence of the oxadiazole and pyrazine rings, which can engage in various chemical reactions, modulating its activity.
Comparaison Avec Des Composés Similaires
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide.
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-thiadiazol-5-yl)methyl)pyrazine-2-carboxamide.
N-((3-(1-ethyl-1H-indol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide.
Unique Features:
The presence of the oxadiazole ring provides unique chemical stability and reactivity.
The combination of the pyrrole and pyrazine moieties enhances its versatility in chemical synthesis and biological applications.
This compound's distinct structure and properties make it a valuable asset in various scientific and industrial fields, paving the way for innovative research and development.
Propriétés
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-2-20-7-3-4-11(20)13-18-12(22-19-13)9-17-14(21)10-8-15-5-6-16-10/h3-8H,2,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESQBQIBVWSZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2705896.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2705899.png)

![4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE](/img/structure/B2705901.png)
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2705904.png)
![Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B2705905.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2705909.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2705910.png)


![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2705916.png)
![5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705917.png)
